2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate
Description
2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate (CAS: 744258-91-1) is an ester derivative comprising a cyclopropylamino carboxamide group linked to a 3-amino-4-chlorobenzoate moiety. This compound is structurally characterized by:
- Cyclopropylamino group: A three-membered ring system with inherent ring strain, influencing steric and electronic properties.
- 3-Amino-4-chlorobenzoate: A substituted aromatic ring with electron-withdrawing (chloro) and electron-donating (amino) groups, modulating solubility and reactivity.
The compound is listed in commercial catalogs (), suggesting its use in pharmaceutical or agrochemical research. Its synthesis likely involves coupling cyclopropylamine-derived intermediates with activated 3-amino-4-chlorobenzoic acid, analogous to methods for adamantyl esters (e.g., 1-adamantyl bromomethyl ketone reacting with carboxylic acids, as described in ).
Properties
Molecular Formula |
C12H13ClN2O3 |
|---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
[2-(cyclopropylamino)-2-oxoethyl] 3-amino-4-chlorobenzoate |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-4-1-7(5-10(9)14)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |
InChI Key |
NCHJGMMEDVLWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate typically involves the reaction of 3-amino-4-chlorobenzoic acid with cyclopropylamine and an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the esterification process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoate moiety can interact with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantyl-Based Esters
Adamantyl derivatives, such as 2-(adamantan-1-yl)-2-oxoethyl benzoates (), share ester linkages but differ in their bulky adamantane substituent. Key comparisons:
Structural Implications :
- Adamantane’s lipophilicity enhances membrane permeability, whereas the cyclopropyl group may improve metabolic stability due to reduced steric bulk.
Other Benzoate Esters
2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate (CAS: 1240747-72-1)
- Substituents: 2-amino-4-fluoro vs. 3-amino-4-chloro.
- Impact : Fluorine’s electronegativity may reduce electron density on the aromatic ring, altering reactivity compared to chlorine.
[2-(Cyclohexylamino)-2-oxoethyl] 4-(carbamoylamino)benzoate (CAS: 852174-16-4)
- Substituents: Cyclohexylamino (bulkier aliphatic group) and 4-carbamoylamino.
- Activity : Carbamoyl groups may enhance interactions with biological targets (e.g., enzymes or receptors).
Nitrogen-Containing Derivatives
Adamantyl compounds with nitrogen substituents (e.g., 2p, 2q, 2r in ) exhibit enhanced anti-inflammatory activity compared to diclofenac sodium. Similarly, the 3-amino group in the target compound may confer bioactivity, though specific data are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
